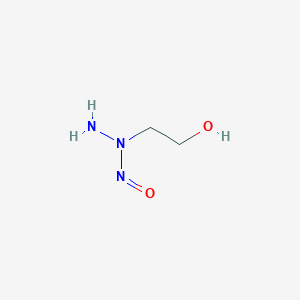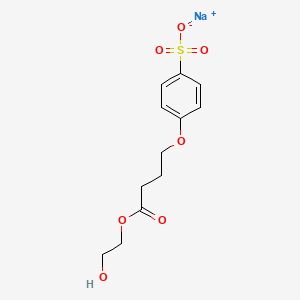![molecular formula C11H11ClN4O4S B14514170 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid CAS No. 63592-58-5](/img/structure/B14514170.png)
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid is a compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazoquinoxaline core structure is a fused heterocyclic system that combines an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-3-nitroquinoxaline with ethylamine followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparación Con Compuestos Similares
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: This compound has a similar imidazo core but with a pyridine ring instead of a quinoxaline ring. It also exhibits diverse biological activities.
Imidazo[4,5-c]pyridine: Another similar compound with a different ring fusion pattern, showing unique biological properties.
Imidazo[1,2-a]pyridine: This compound has an imidazo ring fused with a pyridine ring in a different orientation, leading to different chemical and biological properties.
The uniqueness of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline lies in its specific ring structure and the presence of the chloro and ethyl substituents, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
63592-58-5 |
|---|---|
Fórmula molecular |
C11H11ClN4O4S |
Peso molecular |
330.75 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid |
InChI |
InChI=1S/C11H9ClN4.H2O4S/c1-2-9-15-10-11(16-9)14-8-5-6(12)3-4-7(8)13-10;1-5(2,3)4/h3-5H,2H2,1H3,(H,13,14,15,16);(H2,1,2,3,4) |
Clave InChI |
MCQVVGUVXZGXJB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=NC3=C(C=C(C=C3)Cl)N=C2N1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


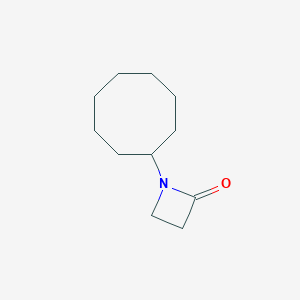
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)



![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

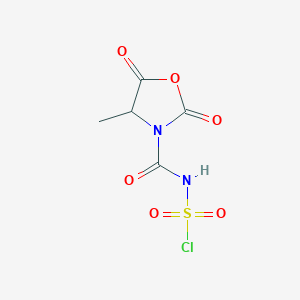
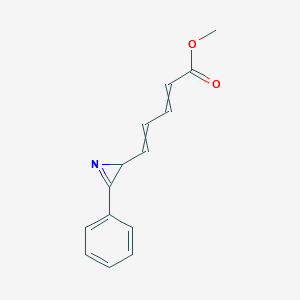
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

